molecular formula C6H5ClF2N2 B2888782 2-Chloro-4-(1,1-difluoroethyl)pyrimidine CAS No. 2375262-49-8

2-Chloro-4-(1,1-difluoroethyl)pyrimidine

Cat. No.: B2888782
CAS No.: 2375262-49-8
M. Wt: 178.57
InChI Key: GCKITAKNLKJIJD-UHFFFAOYSA-N
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Description

2-Chloro-4-(1,1-difluoroethyl)pyrimidine: is a chemical compound with the molecular formula C6H5ClF2N2 It is a pyrimidine derivative, characterized by the presence of a chloro group at the 2-position and a difluoroethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common practices to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1,1-difluoroethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(1,1-difluoroethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(1,1-difluoroethyl)pyridine
  • 4-Chloro-2-(1,1-difluoroethyl)pyrimidine
  • 2-Chloro-4-(1,1-difluoroethyl)benzene

Uniqueness

2-Chloro-4-(1,1-difluoroethyl)pyrimidine is unique due to the presence of both chloro and difluoroethyl groups on the pyrimidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-4-(1,1-difluoroethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2/c1-6(8,9)4-2-3-10-5(7)11-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKITAKNLKJIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC=C1)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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